Cyclopent-3-en-1-ylmethyl 2-[2-(difluoromethylsulfonyl)phenyl]acetate
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Overview
Description
Cyclopent-3-en-1-ylmethyl 2-[2-(difluoromethylsulfonyl)phenyl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopentene ring, a difluoromethylsulfonyl group, and a phenylacetate moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopent-3-en-1-ylmethyl 2-[2-(difluoromethylsulfonyl)phenyl]acetate can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This reaction yields multifunctionalized cyclopent-3-ene derivatives with high diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopent-3-en-1-ylmethyl 2-[2-(difluoromethylsulfonyl)phenyl]acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydride donors to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Lead tetraacetate in dichloromethane or chloroform.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include aziridinated derivatives, reduced cyclopentene compounds, and substituted phenylacetate derivatives.
Scientific Research Applications
Cyclopent-3-en-1-ylmethyl 2-[2-(difluoromethylsulfonyl)phenyl]acetate has several scientific research applications:
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of Cyclopent-3-en-1-ylmethyl 2-[2-(difluoromethylsulfonyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. For example, the compound can undergo intramolecular aziridination, forming azatricyclo derivatives through the displacement of acetate ligands from lead tetraacetate . This reaction highlights the compound’s ability to form highly electrophilic intermediates and symmetrical transition states.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-3-en-1-ylmethylamines: These compounds share the cyclopentene ring structure and exhibit similar reactivity in aziridination reactions.
Phenylacetate Derivatives: Compounds with phenylacetate moieties that undergo similar substitution and cycloaddition reactions.
Uniqueness
Cyclopent-3-en-1-ylmethyl 2-[2-(difluoromethylsulfonyl)phenyl]acetate is unique due to the presence of the difluoromethylsulfonyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for the development of new chemical entities and materials.
Properties
IUPAC Name |
cyclopent-3-en-1-ylmethyl 2-[2-(difluoromethylsulfonyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2O4S/c16-15(17)22(19,20)13-8-4-3-7-12(13)9-14(18)21-10-11-5-1-2-6-11/h1-4,7-8,11,15H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLSHINASIFEGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1COC(=O)CC2=CC=CC=C2S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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